Cas no 2408968-83-0 ({1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine)

{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine is a versatile compound with unique structural features. It exhibits high purity and stability, making it suitable for various chemical syntheses. Its specific cyclic structure contributes to its potential in medicinal chemistry and materials science applications. This compound offers distinct advantages due to its potential for novel bond formation and reactivity profiles.
{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine structure
2408968-83-0 structure
商品名:{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
CAS番号:2408968-83-0
MF:C8H15NO
メガワット:141.210802316666
CID:6443438
PubChem ID:146155114

{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine 化学的及び物理的性質

名前と識別子

    • {1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
    • 2408968-83-0
    • EN300-6762916
    • EN300-39870180
    • 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
    • {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
    • インチ: 1S/C8H15NO/c1-7-4-8(5-7,6-9)2-3-10-7/h2-6,9H2,1H3
    • InChIKey: HNSFHZKYXQFQCH-UHFFFAOYSA-N
    • ほほえんだ: O1CCC2(CN)CC1(C)C2

計算された属性

  • せいみつぶんしりょう: 141.115364102g/mol
  • どういたいしつりょう: 141.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 35.2Ų

{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-39870180-1.0g
1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
2408968-83-0
1.0g
$1915.0 2023-07-10
Enamine
EN300-6762916-5.0g
{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
2408968-83-0 95.0%
5.0g
$5470.0 2025-03-13
Enamine
EN300-6762916-0.25g
{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
2408968-83-0 95.0%
0.25g
$1735.0 2025-03-13
Enamine
EN300-6762916-0.05g
{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
2408968-83-0 95.0%
0.05g
$1584.0 2025-03-13
Enamine
EN300-6762916-2.5g
{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
2408968-83-0 95.0%
2.5g
$3696.0 2025-03-13
Enamine
EN300-39870180-0.05g
1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
2408968-83-0
0.05g
$1608.0 2023-07-10
Enamine
EN300-39870180-0.5g
1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
2408968-83-0
0.5g
$1838.0 2023-07-10
Enamine
EN300-6762916-10.0g
{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
2408968-83-0 95.0%
10.0g
$8110.0 2025-03-13
Enamine
EN300-39870180-5.0g
1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
2408968-83-0
5.0g
$5553.0 2023-07-10
Enamine
EN300-6762916-1.0g
{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
2408968-83-0 95.0%
1.0g
$1887.0 2025-03-13

{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine 関連文献

{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamineに関する追加情報

Professional Introduction to {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine (CAS No. 2408968-83-0)

{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine, identified by its CAS number 2408968-83-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This bicyclic amine derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular design.

The compound's structure consists of a bicyclo[3.1.1]heptane core, which is a seven-membered saturated hydrocarbon ring system with three rings fused together. This bicyclic scaffold is particularly noteworthy due to its rigidity and the presence of a nitrogen-containing heterocycle, which introduces basicity and potential hydrogen bonding capabilities. The presence of an oxygen atom in the form of an oxirane ring further enhances the compound's versatility, allowing for diverse chemical modifications and interactions.

The {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine moiety is particularly significant in medicinal chemistry due to its ability to mimic natural product scaffolds found in biologically active compounds. The bicyclic system is commonly observed in natural products such as terpenes and alkaloids, which often exhibit potent pharmacological activities. By leveraging this structural motif, researchers can design molecules with tailored biological properties.

Recent advancements in computational chemistry have enabled the virtual screening of large libraries of compounds, including {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine, for their potential biological activity. These computational methods have been instrumental in identifying novel lead compounds for various therapeutic targets. For instance, studies have shown that derivatives of this compound can interact with specific enzymes and receptors, suggesting their utility in the development of new drugs.

The synthesis of {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine presents unique challenges due to the complexity of the bicyclic framework. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent developments in transition metal-catalyzed reactions have provided more efficient pathways for constructing such complex molecules. These advances have not only simplified the synthesis but also opened up new possibilities for structural diversification.

One particularly promising application of {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine is in the development of novel ligands for G-protein coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play a crucial role in signal transduction within cells. Many clinically important drugs target GPCRs, making them an attractive therapeutic target class. The unique structural features of this compound make it a promising candidate for designing selective GPCR ligands with improved pharmacological profiles.

Additionally, the oxirane ring present in {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine provides a site for further functionalization, allowing researchers to introduce various substituents that can modulate biological activity. This flexibility has led to the exploration of its use as a building block in combinatorial chemistry libraries, where thousands of derivatives can be generated rapidly and screened for biological activity.

The compound's potential as an intermediate in drug synthesis has also been explored in academic research circles. For example, studies have demonstrated its utility in constructing more complex molecules through sequential functionalization steps. These studies highlight the importance of versatile intermediates like {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine in streamlining synthetic routes and reducing the overall cost of drug development.

In conclusion, {1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine (CAS No. 2408968-83-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in drug discovery and molecular design. Its rigid bicyclic framework combined with functional groups such as nitrogen and oxygen makes it a versatile scaffold for developing novel bioactive compounds.

The ongoing research into this compound underscores its importance as a building block for future therapeutics and highlights the continued need for innovative approaches in synthetic chemistry and drug development.

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